Cas no 111061-55-3 (Fmoc-hse(trt)-oh)

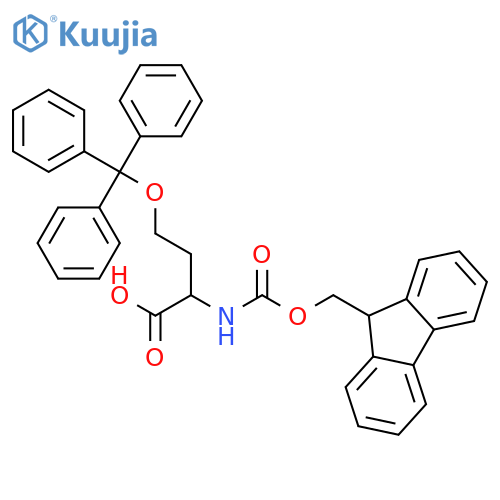

Fmoc-hse(trt)-oh structure

商品名:Fmoc-hse(trt)-oh

CAS番号:111061-55-3

MF:C38H33NO5

メガワット:583.672330617905

MDL:MFCD00270544

CID:136139

PubChem ID:57653781

Fmoc-hse(trt)-oh 化学的及び物理的性質

名前と識別子

-

- Fmoc-O-trityl-L-homoserine

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(trityloxy)butanoic acid

- FMOC-2-AMINO-4-TRITYLOXYBUTANOIC ACID

- Fmoc-HomoSer(Trt)-OH

- Fmoc-HoSer(Trt)-OH

- Fmoc-Hse(Trt)-OH

- Fmoc-L-Hse(Trt)-OH

- L-Homoserine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-(triphenylmethyl)-

- 47347_ALDRICH

- 47347_FLUKA

- AmbotzFAA1533

- CTK3J1825

- Fmoc-(N-Me)Val-OH

- Fmoc(OTrt)homoserine

- Fmoc-(S)-NMeVal-OH

- Fmoc-D-N- Me-Val-OH

- Fmoc-Hse(Tr)-OH

- Fmoc-L-N-MeVal-OH

- Fmoc-N-Me-D-Val-OH

- Fmoc-N-Me-L-Val-OH

- Fmoc-N-methyl-D-valine

- fmoc-N-methyl-L-valine

- Fmoc-N-methylvaline

- N-Fmoc-L-HSE(OTrt)-OH

- N-Fmoc-N-methyl-L-valine

- N-Fmoc-OTrt-L-homoserine

- SureCN119544

- TMA023

- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(triphenylmethyl)-L-homoserine

- Fmoc-L-HomoSer(Trt)-OH

- Fmoc-Hse(Trt)-OH Novabiochem

- nα-fmoc-o-trityl-l-homoserine

- FMoc-Hse(Trt)-OH FMoc-O-trityl-L-hoMoserine

- (9H-Fluoren-9-yl)MethOxy]Carbonyl HoSer(Trt)-OH

- (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-(trityloxy)butanoic acid

- Fmoc-Homoser(Trt)-OH >=98.0% (HPLC)

- Fmoc-O-trityl-L-homoserine≥ 99.8% (HPLC, Chiral purity)

- (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(triphenylmethoxy)butanoic acid

- n-fmoc-o-trityl-l-homoserine

- N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-trityl-L-homoserine

- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-trityloxybutanoic acid

- MFCD00270544

- AM82568

- D94648

- AKOS015896301

- QUTREFXHXPNEJN-DHUJRADRSA-N

- 111061-55-3

- CS-0100960

- N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-trityl-L-homoserine

- SCHEMBL119491

- HY-W048668

- AS-59639

- Fmoc-Homoser(Trt)-OH, >=98.0% (HPLC)

- DA-53310

- (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(triphenylmethoxy)butanoic acid

- Fmoc-hse(trt)-oh

-

- MDL: MFCD00270544

- インチ: InChI=1S/C38H33NO5/c40-36(41)35(39-37(42)43-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,39,42)(H,40,41)/t35-/m0/s1

- InChIKey: QUTREFXHXPNEJN-DHUJRADRSA-N

- ほほえんだ: O=C(O)[C@@H](NC(OCC1C2=CC=CC=C2C3=CC=CC=C31)=O)CCOC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

計算された属性

- せいみつぶんしりょう: 583.23599

- どういたいしつりょう: 583.23587315g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 44

- 回転可能化学結合数: 13

- 複雑さ: 853

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 7.6

- 互変異性体の数: 2

- トポロジー分子極性表面積: 84.9

じっけんとくせい

- 色と性状: けっしょう

- 密度みつど: 1.2±0.1 g/cm3

- ゆうかいてん: Not available

- ふってん: 767.5±60.0 °C at 760 mmHg

- フラッシュポイント: 418.0±32.9 °C

- PSA: 84.86

- ようかいせい: 未確定

- じょうきあつ: 0.0±2.7 mmHg at 25°C

Fmoc-hse(trt)-oh セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 11

- セキュリティの説明: 33-60

-

危険物標識:

- 危険レベル:IRRITANT

- ちょぞうじょうけん:2-8°C

Fmoc-hse(trt)-oh 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM308465-1g |

Fmoc-HoSer(Trt)-OH |

111061-55-3 | 95% | 1g |

$*** | 2023-04-03 | |

| Apollo Scientific | OR962246-5g |

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-trityl-L-homoserine |

111061-55-3 | 5g |

£311.00 | 2025-02-20 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F919720-250mg |

FMOC-HOMOSER(TRT)-OH |

111061-55-3 | 98% (HPLC) | 250mg |

¥195.30 | 2022-01-14 | |

| Chemenu | CM308465-25g |

Fmoc-HoSer(Trt)-OH |

111061-55-3 | 95% | 25g |

$795 | 2021-06-09 | |

| Chemenu | CM308465-5g |

Fmoc-HoSer(Trt)-OH |

111061-55-3 | 95% | 5g |

$*** | 2023-04-03 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-294905A-25g |

Fmoc-L-Hse(Trt)-OH, |

111061-55-3 | 25g |

¥9777.00 | 2023-09-05 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F165925-250mg |

Fmoc-hse(trt)-oh |

111061-55-3 | 98% | 250mg |

¥149.90 | 2023-09-02 | |

| Aaron | AR0035MW-250mg |

N-Fmoc-O-trityl-L-homoserine |

111061-55-3 | 98% | 250mg |

$12.00 | 2025-01-21 | |

| Crysdot LLC | CD21018751-5g |

Fmoc-HoSer(Trt)-OH |

111061-55-3 | 95+% | 5g |

$277 | 2024-07-18 | |

| Ambeed | A867487-5g |

Fmoc-HoSer(Trt)-OH |

111061-55-3 | 98% | 5g |

$209.0 | 2024-04-26 |

Fmoc-hse(trt)-oh 関連文献

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

111061-55-3 (Fmoc-hse(trt)-oh) 関連製品

- 86060-83-5(Fmoc-Asp-OBzl)

- 86060-84-6((2S)-4-(benzyloxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-oxobutanoic acid)

- 125238-99-5((2S)-4-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

推奨される供給者

Amadis Chemical Company Limited

(CAS:111061-55-3)Fmoc-hse(trt)-oh

清らかである:99%/99%

はかる:5g/25g

価格 ($):188.0/659.0